

Valinomycin: A Comprehensive Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: Valinotricin

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This document provides an in-depth analysis of the core physicochemical properties of Valinomycin. The initial query for "**Valinotricin**" has been interpreted as a likely reference to Valinomycin, a well-characterized and scientifically significant cyclodepsipeptide ionophore. Valinomycin, first isolated from *Streptomyces fulvissimus*, is a potent antibiotic known for its remarkable selectivity in transporting potassium (K⁺) ions across biological membranes. This property not only underpins its biological activity but also makes it an invaluable tool in biophysical and physiological research.

Core Physicochemical Data

The fundamental physicochemical characteristics of Valinomycin are summarized below. These properties are crucial for its handling, formulation, and mechanism of action.

Property	Value
Molecular Formula	C ₅₄ H ₉₀ N ₆ O ₁₈ [1]
Molecular Weight	1111.32 g/mol [1]
Appearance	White crystalline solid/powder[2]
Melting Point	186-191 °C[3]
LogP (calculated)	9.1 (XLogP3)[4]
pKa	Not applicable under physiological conditions due to its neutral, non-ionizable structure.
UV-vis (λmax)	220 nm[5]

Solubility Profile

Valinomycin's solubility is a critical factor in its application, reflecting its dual hydrophobic exterior and hydrophilic interior. It is readily soluble in many organic solvents but insoluble in water.

Solvent	Solubility
Water	Insoluble[2]
DMSO	≥25 mg/mL[6]
Ethanol	≥25 mg/mL[6]
Methanol	Soluble[2][5]
Ether	Soluble[2]
Benzene	Soluble[2]
Chloroform	Soluble[2]
Acetone	Soluble[2]
Ethyl Acetate	Soluble[5]
Dichloromethane	Soluble[5]

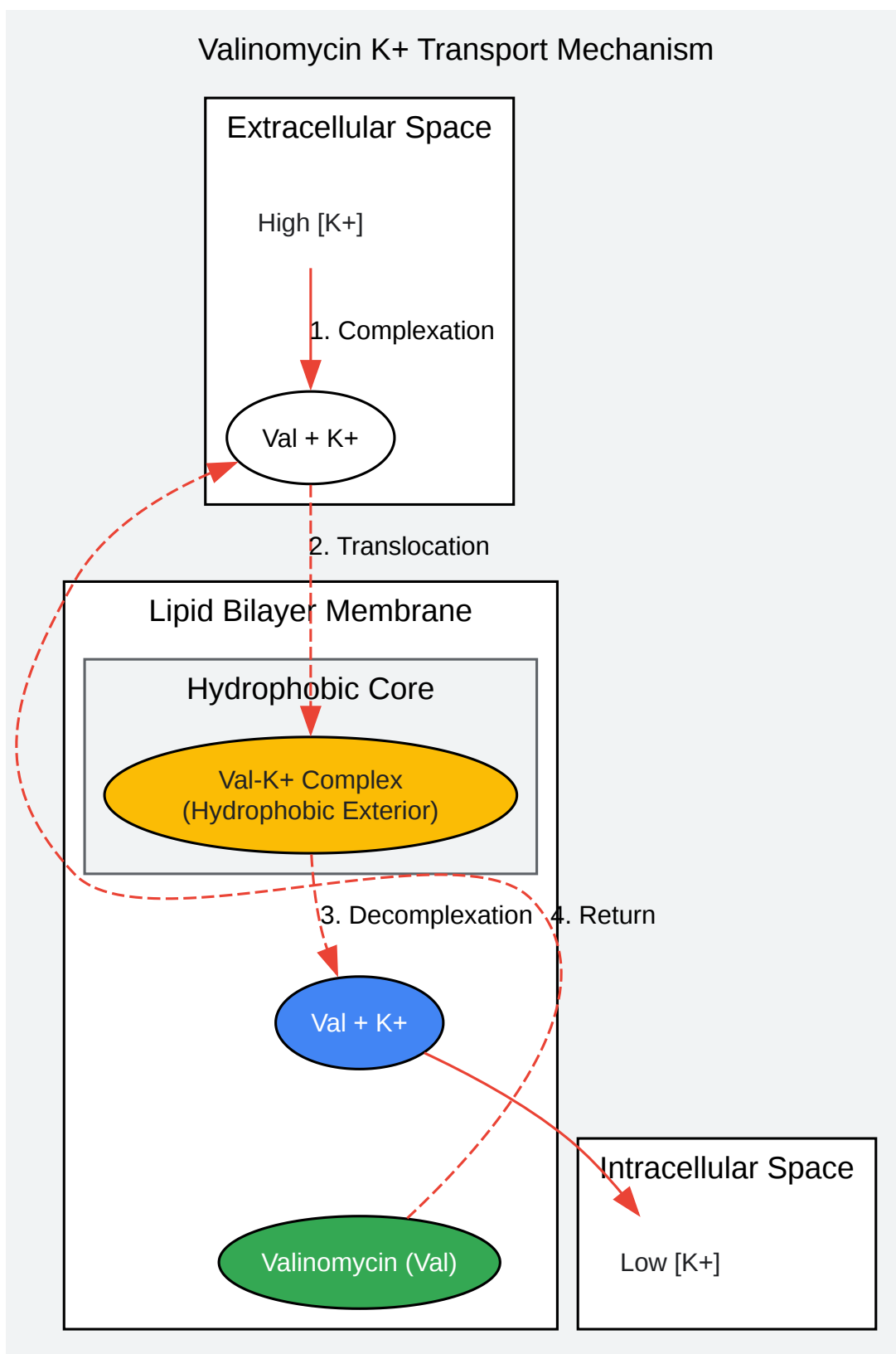
Mechanism of Action: Potassium Ion Transport

Valinomycin functions as a highly selective mobile carrier for potassium ions, facilitating their transport across lipid bilayers down the electrochemical gradient. This action disrupts the ionic homeostasis of the cell, leading to its antibiotic effects. The process is electrogenic, meaning it results in a net movement of charge across the membrane.^[7]

The mechanism involves several key steps:

- **Complexation:** Valinomycin, at the membrane interface, chelates a potassium ion. The K⁺ ion sheds its hydration shell and is coordinated by six ester carbonyl oxygen atoms within the polar interior of the Valinomycin molecule.^{[5][8]}
- **Translocation:** The exterior of the Valinomycin-K⁺ complex is hydrophobic, composed of isopropyl and methyl groups, allowing it to dissolve into and diffuse across the lipid bilayer.^{[5][8]}
- **Decomplexation:** On the opposite side of the membrane, the potassium ion is released into the aqueous environment.
- **Return:** The uncomplexed, conformationally flexible Valinomycin diffuses back across the membrane to repeat the cycle.^[7]

This shuttle mechanism is highly selective for K⁺ over Na⁺, with a selectivity ratio of approximately 10,000:1. This is attributed to the precise size of Valinomycin's central cavity, which perfectly accommodates a dehydrated K⁺ ion (ionic radius ~1.33 Å) but is too large to effectively coordinate the smaller Na⁺ ion (ionic radius ~0.95 Å).^[5]



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A diagram illustrating the K⁺ transport cycle mediated by Valinomycin.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard in pharmaceutical and chemical research.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.

Principle: A small, finely powdered sample is heated at a controlled rate. The temperature range from the first appearance of liquid (onset) to complete liquefaction (clear point) is recorded as the melting range. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

- **Sample Preparation:** Ensure the Valinomycin sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a sample height of 2-3 mm is achieved.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar digital device).
- **Rapid Determination (Optional):** If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a preliminary value. Allow the apparatus to cool significantly before the precise measurement.
- **Precise Determination:** Heat the block rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, block, and thermometer.
- **Observation and Recording:** Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears. Continue heating slowly and record

the temperature at which the last solid particle melts. The two temperatures constitute the melting range.

- Replicates: For accuracy, conduct at least two measurements.

Solubility Determination (Qualitative & Semi-Quantitative)

This protocol determines the solubility of Valinomycin in various solvents, which is critical for developing formulations and experimental solutions.

Principle: A small, known amount of the solute (Valinomycin) is added to a fixed volume of a solvent. The mixture is agitated, and the dissolution is observed. This can be done qualitatively or semi-quantitatively by incrementally adding the solute until saturation is reached.

Methodology:

- Preparation: Dispense a precise volume (e.g., 1 mL) of the test solvent into a clear glass vial.
- Initial Test: Add a small, pre-weighed amount of Valinomycin (e.g., 1 mg) to the solvent.
- Agitation: Vigorously mix the sample using a vortex mixer for at least 30 seconds. To aid dissolution of hydrophobic peptides like Valinomycin in certain solvents, sonication in a bath sonicator for several minutes can be effective.
- Observation: Visually inspect the solution against a dark background. A completely dissolved sample will be a clear solution with no visible particulates. If the solution is cloudy or contains suspended particles, the compound is not fully dissolved at that concentration.
- Incremental Loading (Semi-Quantitative): If the sample dissolves, continue adding pre-weighed increments of Valinomycin, repeating the agitation and observation steps each time, until the sample no longer dissolves and a saturated solution is formed.
- Classification: The solubility can be expressed quantitatively (e.g., >25 mg/mL) or classified using standard terms (e.g., "soluble," "sparingly soluble," "insoluble"). For hydrophobic peptides that are insoluble in aqueous buffers, organic solvents like DMSO should be used first to create a stock solution, which can then be diluted carefully into the aqueous medium.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, such as absorption and membrane permeability. While an experimental value for Valinomycin is not readily available, the OECD provides standard methods for its determination.

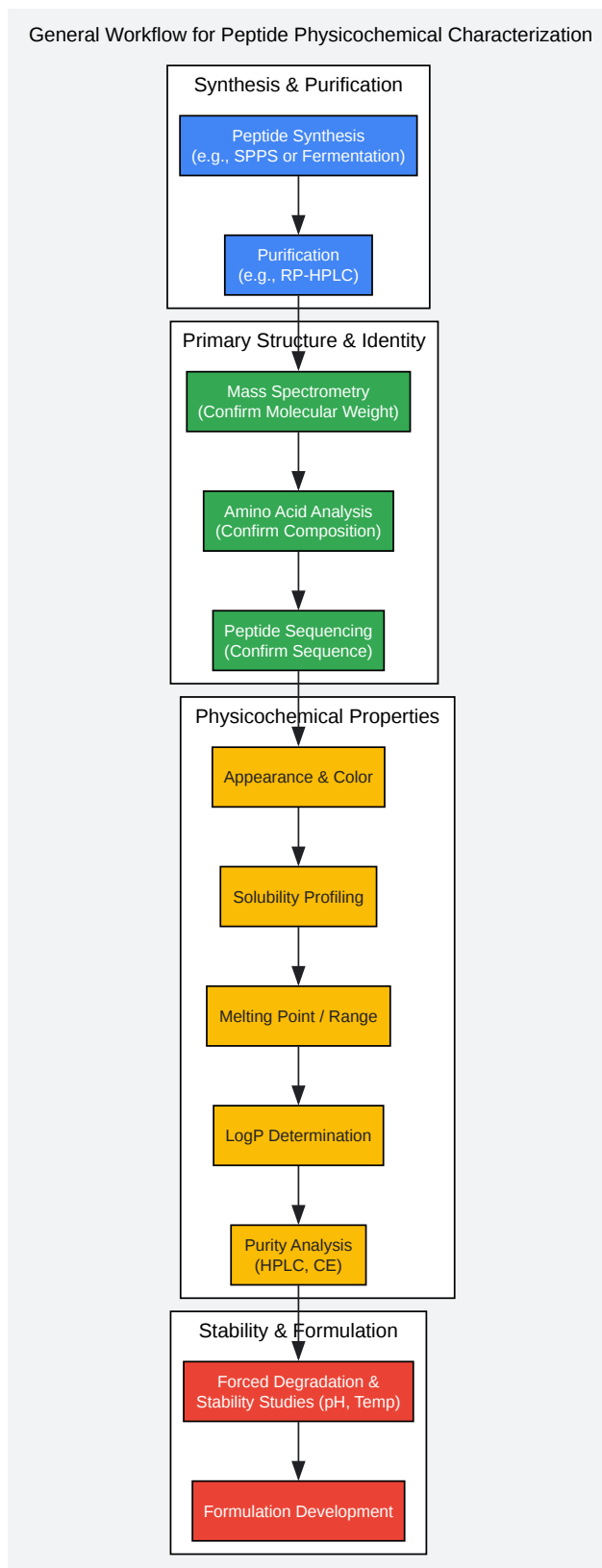
Principle (OECD 107 - Shake Flask Method): A small amount of the substance is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Methodology:

- **Phase Preparation:** Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
- **Test Solution:** Prepare a stock solution of Valinomycin in n-octanol.
- **Partitioning:** Add a small volume of the stock solution to a vessel containing a known ratio of the pre-saturated n-octanol and water. The total concentration should not exceed 0.01 mol/L.
- **Equilibration:** Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This is typically done by gentle shaking for a prolonged period.
- **Phase Separation:** Separate the octanol and aqueous phases, usually by centrifugation to ensure a clean separation.
- **Concentration Analysis:** Determine the concentration of Valinomycin in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate $P = C_{\text{octanol}} / C_{\text{water}}$. The final result is expressed as LogP. The experiment should be performed in triplicate.

Physicochemical Characterization Workflow

The comprehensive characterization of a peptide therapeutic like Valinomycin follows a structured workflow to ensure its identity, purity, and stability.



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Workflow for the physicochemical characterization of a peptide therapeutic.

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